molecular formula C21H19N5O3 B2473155 2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863501-52-4

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2473155
CAS No.: 863501-52-4
M. Wt: 389.415
InChI Key: NUICTNFQYLRODL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Purine N-Oxides Synthesis

Kawashima and Kumashiro (1969) conducted studies on purine N-oxides, synthesizing compounds similar to the one . They focused on the direct oxidation of alkoxypurines with hydrogen peroxide, leading to various purine N-oxides, which were converted to hypoxanthine 3-N-oxide by hydrolysis (Kawashima & Kumashiro, 1969).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel chemical structures, including benzodifuranyl, triazines, and oxadiazepines, which share structural similarities with the compound . These compounds demonstrated cyclooxygenase inhibition and had significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Anticonvulsant Enaminones

Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones, which are structurally related to the specified compound. Their research provides insights into the molecular conformations and hydrogen bonding in these compounds, which may have implications for their biological activities (Kubicki, Bassyouni & Codding, 2000).

Purines and Related Ring Systems

Shaw (1975) discussed the synthesis of various purines and related ring systems, including methods to produce 8-arylaminotheophyllines and 3-methylhypoxanthine, which are related to the compound . This research provides a foundational understanding of purine chemistry and its potential applications (Shaw, 1975).

Cyclic and Bicyclic β-Amino Acids Derivatives

Tishkov, Reissig, and Ioffe (2002) worked on the synthesis of cyclic and bicyclic β-amino acids derivatives from compounds including methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, which bears resemblance to the compound of interest. This research contributes to the understanding of complex organic synthesis and its potential biomedical applications (Tishkov, Reissig & Ioffe, 2002).

Antifolate Properties

Degraw, Christie, Colwell, and Sirotnak (1992) investigated the antifolate properties of compounds structurally similar to the one . Their research focused on the synthesis of novel deazaaminopterin analogues and their potential as therapeutic agents (Degraw, Christie, Colwell & Sirotnak, 1992).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-15-9-7-13(8-10-15)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUICTNFQYLRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC(=C4)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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